molecular formula C14H26N4O6S B13827739 Glu-Cys-Lys

Glu-Cys-Lys

Cat. No.: B13827739
M. Wt: 378.45 g/mol
InChI Key: ISXJHXGYMJKXOI-GUBZILKMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glu-Cys-Lys is a tripeptide composed of glutamic acid, cysteine, and lysine. This compound is of significant interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The presence of these three amino acids endows the compound with unique properties that make it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glu-Cys-Lys typically involves solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process begins with the attachment of the first amino acid (glutamic acid) to a resin. Subsequent amino acids (cysteine and lysine) are then added using coupling reagents such as HBTU or HATU . The reaction conditions often involve the use of a base like DIPEA to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound can be scaled up using automated peptide synthesizers, which allow for the efficient and reproducible synthesis of peptides. These machines automate the addition of amino acids and the necessary reagents, ensuring high purity and yield of the final product. The synthesized peptide is then cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Mechanism of Action

The mechanism of action of Glu-Cys-Lys involves its interaction with various molecular targets and pathways. The cysteine residue can participate in redox reactions, impacting cellular oxidative stress levels. The lysine and glutamic acid residues can interact with proteins and enzymes, influencing their activity and stability . These interactions can modulate various biochemical pathways, including those involved in antioxidant defense and protein synthesis .

Properties

Molecular Formula

C14H26N4O6S

Molecular Weight

378.45 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid

InChI

InChI=1S/C14H26N4O6S/c15-6-2-1-3-9(14(23)24)17-13(22)10(7-25)18-12(21)8(16)4-5-11(19)20/h8-10,25H,1-7,15-16H2,(H,17,22)(H,18,21)(H,19,20)(H,23,24)/t8-,9-,10-/m0/s1

InChI Key

ISXJHXGYMJKXOI-GUBZILKMSA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)N

Canonical SMILES

C(CCN)CC(C(=O)O)NC(=O)C(CS)NC(=O)C(CCC(=O)O)N

Origin of Product

United States

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